An In-depth Technical Guide to 2-Chloro-6-methylnicotinic Acid (CAS 30529-70-5): Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 2-Chloro-6-methylnicotinic Acid (CAS 30529-70-5): Synthesis, Properties, and Applications in Drug Discovery
Please Note: The CAS number 30529-70-5 provided in the topic corresponds to 2-Chloro-6-methylnicotinic acid . This guide will focus on this compound.
This technical guide provides a comprehensive overview of 2-chloro-6-methylnicotinic acid, a key building block in the synthesis of pharmaceuticals and agrochemicals. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and physical properties, synthesis protocols, and its role in the creation of biologically active molecules.
Core Compound Properties
2-Chloro-6-methylnicotinic acid is a substituted pyridine derivative. The presence of a chlorine atom, a methyl group, and a carboxylic acid on the pyridine ring makes it a versatile intermediate for a variety of chemical transformations.[1]
Chemical and Physical Data
The key chemical and physical properties of 2-chloro-6-methylnicotinic acid are summarized in the table below.
| Property | Value | References |
| CAS Number | 30529-70-5 | [2] |
| Molecular Formula | C₇H₆ClNO₂ | [2] |
| Molecular Weight | 171.58 g/mol | [2] |
| IUPAC Name | 2-chloro-6-methylpyridine-3-carboxylic acid | [2] |
| Melting Point | 157-162 °C | |
| Boiling Point | 325.5 °C at 760 mmHg | [3] |
| Appearance | White to light yellow crystalline powder | [4] |
| Solubility | Soluble in aqueous ethanol | [5] |
| pKa | (Not available) | |
| LogP | 1.74 | [6] |
Spectroscopic Data
| Spectroscopy | Data |
| ¹H NMR | (Data not available in search results) |
| ¹³C NMR | (Data not available in search results) |
| IR | Conforms to structure |
| Mass Spectrometry | (Data not available in search results) |
Synthesis of 2-Chloro-6-methylnicotinic Acid
Several synthetic routes to 2-chloro-6-methylnicotinic acid have been reported. A common and effective method involves the chlorination of 2-hydroxy-6-methylnicotinic acid.
Experimental Protocol: Chlorination of 2-Hydroxy-6-methylnicotinic Acid
This protocol describes the synthesis of 2-chloro-6-methylnicotinic acid from 2-hydroxy-6-methyl-nicotinic acid using phosphorus oxychloride.[5]
Materials:
-
2-Hydroxy-6-methyl-nicotinic acid (3.6 g, 0.02 mol)
-
Phosphorus oxychloride (10 ml)
-
Ice
-
Aqueous ethanol
Procedure:
-
Combine 2-hydroxy-6-methyl-nicotinic acid and phosphorus oxychloride in a suitable reaction vessel.
-
Heat the reaction mixture at 125°C for 2 hours.
-
After cooling, carefully pour the reaction mixture onto ice.
-
Collect the resulting solid by filtration.
-
Recrystallize the solid from aqueous ethanol to yield 2-chloro-6-methylnicotinic acid as colorless fine needles.
Yield: 72%[5]
Applications in Drug Discovery and Agrochemicals
2-Chloro-6-methylnicotinic acid is a valuable starting material for the synthesis of a wide range of biologically active molecules. Its utility stems from the reactivity of the carboxylic acid and the chloro functionalities, allowing for diverse chemical modifications.
Synthesis of Bioactive Derivatives
The carboxylic acid group can be readily converted to amides, esters, and other derivatives, while the chlorine atom can be displaced by various nucleophiles in nucleophilic aromatic substitution (SNAr) reactions.
3.1.1. Amide Formation
The conversion of the carboxylic acid to an amide is a common step in the synthesis of many pharmaceutical compounds.
-
Experimental Protocol: Synthesis of 2-Chloro-6-methylnicotinamide
This two-step protocol describes the synthesis of 2-chloro-6-methylnicotinamide, a key intermediate for further derivatization.[7]
Step 1: Formation of the Acyl Chloride
Materials:
-
2-Chloro-6-methylnicotinic acid (5.0 g, 29 mmol)
-
Oxalyl dichloride ((COCl)₂, 3.8 mL, 44 mmol)
-
Dichloromethane (DCM, 30 mL)
Procedure:
-
In a suitable reaction vessel, stir a mixture of 2-chloro-6-methylnicotinic acid and oxalyl dichloride in dichloromethane at 20°C for 2 hours.
-
Concentrate the mixture under reduced pressure to give the crude acyl chloride.
Step 2: Amidation
Materials:
-
Crude acyl chloride from Step 1
-
Tetrahydrofuran (THF, 30 mL)
-
Ammonium hydroxide (NH₄OH, 30 mL)
Procedure:
-
Treat the residue from Step 1 with tetrahydrofuran and ammonium hydroxide at 20°C for 2 hours.
-
Filter the resulting mixture.
-
Concentrate the filtrate under reduced pressure to yield 2-chloro-6-methylnicotinamide.
-
3.1.2. Nucleophilic Aromatic Substitution
The chlorine atom at the 2-position of the pyridine ring is susceptible to displacement by nucleophiles, such as amines. This reaction is fundamental to creating a diverse library of compounds for biological screening.
-
Experimental Protocol: Synthesis of 2-Amino-6-methylnicotinic Acid
This protocol details the conversion of 2-chloro-6-methylnicotinic acid to 2-amino-6-methylnicotinic acid using aqueous ammonia.[1]
Materials:
-
2-Chloro-6-methylnicotinic acid (2.91 g)
-
28% aqueous ammonia solution (35 mL)
-
Water
Procedure:
-
Combine 2-chloro-6-methylnicotinic acid and the aqueous ammonia solution in an autoclave.
-
Heat the reaction mixture at 170°C for 40 hours.
-
Cool the reaction solution to room temperature.
-
Remove the ammonia under reduced pressure.
-
Filter the precipitated crystals.
-
Wash the crystals with water and air-dry to obtain 2-amino-6-methylnicotinic acid.
Yield: 74%[1]
-
Role in the Development of Kinase Inhibitors
Pyridine and its derivatives are common scaffolds in the development of kinase inhibitors for cancer therapy.[8] These compounds often function by competing with ATP for binding to the kinase's active site, thereby inhibiting its function in cell signaling pathways that promote cancer cell proliferation and survival. While specific examples of kinase inhibitors directly synthesized from 2-chloro-6-methylnicotinic acid with corresponding IC50 values were not found in the search results, its structural features make it an attractive starting point for the synthesis of such compounds.
Potential as a Precursor for Antimicrobial Agents
Nicotinic acid and its derivatives have been investigated for their antimicrobial properties.[9][10] These compounds can exhibit broad-spectrum activity against various bacteria and fungi. The mechanism of action can vary, but some derivatives are known to interfere with essential biosynthetic pathways in microbes.[11] For instance, some nicotinic acid derivatives act as antibacterial agents by inhibiting peptide synthesis in Mycobacterium.[12] While specific minimum inhibitory concentration (MIC) data for derivatives of 2-chloro-6-methylnicotinic acid were not available in the provided search results, its use as a scaffold for novel antimicrobial agents is a promising area of research. A study on novel nicotinic acid derivatives showed significant activity against various bacterial strains, with MIC values as low as 1.95 µg/mL against Staphylococcus epidermidis.[4]
Safety and Handling
2-Chloro-6-methylnicotinic acid is classified as an irritant. It is important to handle this compound with appropriate personal protective equipment in a well-ventilated area.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
Conclusion
2-Chloro-6-methylnicotinic acid (CAS 30529-70-5) is a valuable and versatile chemical intermediate with significant applications in medicinal chemistry and agrochemical research. Its readily modifiable functional groups provide a robust platform for the synthesis of diverse molecular libraries. While the direct biological activity of this compound is not the primary focus of research, its role as a precursor to potent kinase inhibitors and antimicrobial agents highlights its importance in the development of new therapeutic agents. Further exploration of derivatives of 2-chloro-6-methylnicotinic acid is warranted to fully realize their therapeutic potential.
References
- 1. data.epo.org [data.epo.org]
- 2. 2-Chloro-6-methylnicotinic acid | C7H6ClNO2 | CID 121724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. prepchem.com [prepchem.com]
- 6. chemscene.com [chemscene.com]
- 7. 2-CHLORO-6-METHYLNICOTINAMIDE synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Docking, Computational Studies, and Antimicrobial Evaluations of New Dipeptide Derivatives Based on Nicotinoylglycylglycine Hydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mode of action of melinacidin, an inhibitor of nicotinic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
